molecular formula C12H11ClO3 B8551193 6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

Cat. No. B8551193
M. Wt: 238.66 g/mol
InChI Key: PAULRSCADPEICA-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

The 3-(3-chloro-phenyl)-3-oxo-propionic acid was prepared from 3-chlorobenzoyl chloride (11 mL, 85.7 mmol) and bis(trimethylsilyl)malonate (23.0 mL, 90.0 mmol) with Et3N (25 mL, 180 mmol) and LiBr (8.19 g, 94.3 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (17.1 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow-brown solid (8.0 g).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
17.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
23 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
8.19 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
17.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07151098B2

Procedure details

The 3-(3-chloro-phenyl)-3-oxo-propionic acid was prepared from 3-chlorobenzoyl chloride (11 mL, 85.7 mmol) and bis(trimethylsilyl)malonate (23.0 mL, 90.0 mmol) with Et3N (25 mL, 180 mmol) and LiBr (8.19 g, 94.3 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (17.1 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow-brown solid (8.0 g).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
17.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
23 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
8.19 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
17.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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